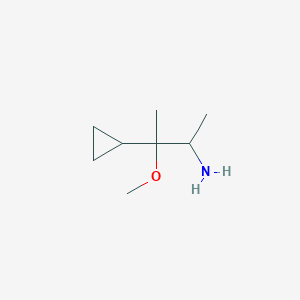

3-Cyclopropyl-3-methoxybutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-methoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUJSXZLSKHLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C1CC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Cyclopropyl 3 Methoxybutan 2 Amine

Stereoselective and Enantioselective Approaches to 3-Cyclopropyl-3-methoxybutan-2-amine Synthesis

Achieving the desired stereoisomer of this compound hinges on synthetic methods that can selectively create its two contiguous chiral centers. The presence of a sterically demanding quaternary center adjacent to the amine-bearing carbon presents a significant stereochemical challenge. Effective strategies involve asymmetric catalysis and the use of chiral auxiliaries to direct the formation of the desired enantiomer and diastereomer.

Catalytic Asymmetric Hydrogenation for Chiral Amine Formation

Catalytic asymmetric hydrogenation (AH) is a highly efficient and atom-economical method for producing chiral amines from prochiral precursors such as imines, enamines, or enamides. researchgate.netmdpi.com This approach is arguably one of the most powerful strategies for setting the stereocenter at the C2 position of the target molecule. researchgate.net The most direct route would involve the asymmetric hydrogenation of the corresponding prochiral imine, 3-cyclopropyl-3-methoxybutan-2-imine.

The success of this reaction relies heavily on the design of the chiral catalyst, typically a transition metal complexed with a chiral ligand. frontiersin.org Iridium, rhodium, and ruthenium complexes are commonly employed for this transformation. researchgate.netrsc.org For instance, iridium complexes with phosphinooxazoline-derived ligands have demonstrated high enantioselectivity in the hydrogenation of challenging allyl amine substrates. researchgate.net Similarly, ruthenium catalysts paired with ligands like BINAP or PhTRAP are effective for the hydrogenation of various heteroaromatics and imines, which can be intermediates in amine synthesis. rsc.org

A significant challenge in the hydrogenation of imines is their potential instability and the possibility of product inhibition, where the newly formed amine coordinates to the metal center and deactivates the catalyst. frontiersin.org To circumvent this, precursors such as N-sulfonyl imines are often used, as the electron-withdrawing sulfonyl group enhances stability and reduces catalyst poisoning. researchgate.net

Table 1: Illustrative Examples of Catalysts in Asymmetric Hydrogenation of Imines This table presents typical catalyst systems and results for reactions analogous to the synthesis of the target compound, as specific data for 3-cyclopropyl-3-methoxybutan-2-imine is not available.

| Catalyst System | Substrate Type | Typical H₂ Pressure | Typical Enantiomeric Excess (ee) | Reference Analogy |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Ligand | N-Aryl Imines | 5-10 bar | >95% | frontiersin.org |

| RuCl₂(BINAP)(dmf)n | N-Acyl Imines | 10-50 bar | 90-99% | mdpi.com |

| Pd(OAc)₂ / TangPhos | N-Sulfonyl Imines | ~60 bar | >99% | researchgate.net |

Diastereoselective Control Strategies in Butane (B89635) Backbone Construction

Constructing the butane backbone with the correct relative stereochemistry between the C2 amine and the C3 quaternary center requires a diastereoselective approach. Diastereoselectivity refers to the preferential formation of one diastereomer over others. nih.gov Strategies to achieve this control can be categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled.

In the context of this compound, a key strategy would involve setting one stereocenter first and then using its steric and electronic influence to direct the formation of the second. For example, an asymmetric reaction could be used to create an enantiopure precursor containing the C3 quaternary stereocenter. A subsequent diastereoselective reaction, such as the addition of a nitrogen-containing nucleophile, would then form the C2 stereocenter. The inherent steric bulk of the cyclopropyl (B3062369) and methoxy (B1213986) groups at the C3 position would heavily influence the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer.

Michael additions onto chiral substrates are a well-established method for achieving high diastereoselectivity in the formation of acyclic carbon-carbon or carbon-heteroatom bonds. tcichemicals.com While specific examples for the butane backbone of the target molecule are not documented, the principles of using existing stereocenters to direct the formation of new ones are fundamental in organic synthesis. nih.gov

Chiral Auxiliaries and Ligand Design for Enantiopure Amines

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis and is highly applicable to preparing enantiopure amines.

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, could be attached to a precursor molecule. For instance, an α,β-unsaturated amide could be formed where the chiral auxiliary directs a conjugate addition of a cyclopropyl group. Alternatively, a precursor ketone, 3-cyclopropyl-3-methoxybutan-2-one (B2678300), could be converted into a chiral N-sulfinyl imine using an Ellman auxiliary (tert-butanesulfinamide). The subsequent reduction of this imine is highly diastereoselective, controlled by the chiral sulfur atom, and yields an enantiopure amine after removal of the sulfinyl group. The Ellman auxiliary approach is particularly powerful for the asymmetric synthesis of a vast array of chiral amines.

The design of chiral ligands for transition metal catalysts is another facet of this strategy. Ligands create a chiral environment around the metal center, which then differentiates between the two faces of the prochiral substrate during reactions like hydrogenation, leading to an enantiomerically enriched product. researchgate.net

Table 2: Common Chiral Auxiliaries for Amine Synthesis This table provides examples of widely used chiral auxiliaries and their typical applications.

| Chiral Auxiliary | Key Application | Typical Diastereomeric Excess (de) | Removal Condition | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol & Alkylation Reactions | >99% | LiOH, H₂O₂ | |

| (R/S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric Synthesis of Amines from Ketones/Aldehydes | >95% | HCl in Propanol | |

| Pseudoephedrine | Asymmetric Alkylation of Amides | >98% | Acid/Base Hydrolysis | nih.gov |

Carbon-Nitrogen Bond Formation Strategies for this compound

The introduction of the amine functionality is a critical step in the synthesis. Several robust methods exist for forming carbon-nitrogen (C-N) bonds, with reductive amination and hydroamination being among the most prominent and atom-economical.

Reductive Amination Processes

Reductive amination is a versatile and widely used method for synthesizing amines. The process typically involves the reaction of a ketone or aldehyde with an amine (such as ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The precursor ketone for the target molecule would be 3-cyclopropyl-3-methoxybutan-2-one.

This two-step, one-pot process can be performed with a variety of reducing agents, including sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. For asymmetric synthesis, enzymes such as reductive aminases (RedAms) offer a green and highly stereoselective alternative to chemical catalysts. These enzymes can convert a broad range of ketone and amine substrates into chiral secondary amines with high conversion and enantioselectivity. By selecting an appropriate engineered enzyme, it may be possible to directly convert 3-cyclopropyl-3-methoxybutan-2-one into a specific enantiomer of the target amine.

Hydroamination Reactions and Variants

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as in an alkene or alkyne. This reaction is 100% atom-economical and represents a highly efficient route to C-N bond formation. The reaction can be performed either intermolecularly (between two separate molecules) or intramolecularly (within the same molecule to form a heterocycle).

For the synthesis of this compound, a hypothetical intermolecular hydroamination approach would involve the addition of an amine source across the double bond of a precursor alkene, such as 3-cyclopropyl-3-methoxybut-1-ene. These reactions often require a catalyst to proceed, with a wide variety of systems available, ranging from alkali and rare earth metals to late transition metals. The choice of catalyst is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and, in asymmetric variants, the enantioselectivity of the addition.

Nucleophilic Addition to Imines and Derivatives

A plausible and direct approach to the carbon skeleton of this compound involves the nucleophilic addition of a cyclopropyl organometallic reagent to an appropriately substituted imine. This strategy hinges on the synthesis of a suitable imine precursor, namely one derived from 3-methoxy-2-butanone.

The synthesis of the prerequisite ketone, 3-methoxy-2-butanone, can be envisioned through several routes, including the methylation of 3-hydroxy-2-butanone or the methoxybromination of 2-butene (B3427860) followed by oxidation. Once obtained, 3-methoxy-2-butanone can be condensed with a primary amine, such as ammonia (B1221849) or a protected amine equivalent, to form the corresponding imine. masterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.com The formation of imines from ketones is a well-established reversible reaction, often catalyzed by acid. masterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.com

The crucial step in this synthetic sequence is the diastereoselective addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to the generated imine. nih.gov The stereochemical outcome of this addition is influenced by the steric and electronic properties of the imine and the reaction conditions. chemrxiv.orgresearchgate.net The presence of the α-methoxy group can offer a degree of stereocontrol through chelation with the magnesium ion of the Grignard reagent, potentially leading to a favored diastereomer.

A proposed reaction scheme is presented below:

Scheme 1: Synthesis via Nucleophilic Addition to an Imine

Imine Formation:

Reactants: 3-Methoxy-2-butanone, Primary Amine (e.g., Benzylamine)

Conditions: Mildly acidic (pH 4-5), removal of water

Product: N-Benzyl-3-methoxybutan-2-imine

Nucleophilic Addition:

Reactants: N-Benzyl-3-methoxybutan-2-imine, Cyclopropylmagnesium bromide

Conditions: Anhydrous ether or THF, low temperature

Product: N-Benzyl-3-cyclopropyl-3-methoxybutan-2-amine

Deprotection:

Reactants: N-Benzyl-3-cyclopropyl-3-methoxybutan-2-amine

Conditions: Hydrogenolysis (e.g., H₂, Pd/C)

Product: this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 3-Methoxy-2-butanone | Benzylamine | Toluene, p-TsOH, Dean-Stark | N-Benzyl-3-methoxybutan-2-imine |

| 2 | N-Benzyl-3-methoxybutan-2-imine | Cyclopropylmagnesium bromide | Anhydrous THF, -78 °C to rt | N-Benzyl-3-cyclopropyl-3-methoxybutan-2-amine |

| 3 | N-Benzyl-3-cyclopropyl-3-methoxybutan-2-amine | H₂ | Pd/C, Methanol | This compound |

Introduction and Functionalization of the Cyclopropyl Moiety

An alternative strategy involves the formation of the cyclopropyl ring at a later stage of the synthesis, onto a precursor that already contains the other required functionalities.

While the target molecule is not spirocyclic or fused, the principles of cyclopropanation can be applied to an acyclic precursor. A key intermediate for this approach would be an alkene, specifically a derivative of 3-methoxybut-2-en-2-amine. This enamine could be synthesized from 3-methoxy-2-butanone and a suitable amine. rsc.org

The Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, is a classic method for the cyclopropanation of alkenes, including electron-rich systems like silyl (B83357) enol ethers. researchgate.netiupac.org It is conceivable that a protected enamine derivative of 3-methoxy-2-butanone could undergo a diastereoselective cyclopropanation directed by the existing stereocenter or through the use of chiral ligands.

Another powerful method is the Corey-Chaykovsky reaction, which involves the use of a sulfonium (B1226848) ylide to convert a carbonyl group into an epoxide or an α,β-unsaturated carbonyl into a cyclopropane. mdpi.comresearchgate.net By analogy, an activated enamine or a related Michael acceptor could potentially be a substrate for cyclopropanation.

Scheme 2: Synthesis via Cyclopropanation of an Enamine Derivative

Enamine Formation:

Reactants: 3-Methoxy-2-butanone, Secondary Amine (e.g., Morpholine)

Conditions: Acid catalysis, removal of water

Product: 4-(3-Methoxybut-2-en-2-yl)morpholine

Cyclopropanation:

Reactants: 4-(3-Methoxybut-2-en-2-yl)morpholine

Conditions: CH₂I₂, Zn-Cu couple (Simmons-Smith)

Product: A cyclopropyl enamine intermediate

Hydrolysis and Amination:

Conditions: Mild acid hydrolysis followed by reductive amination

Product: this compound

| Step | Reactant | Reagents/Conditions | Intermediate | Product |

| 1 | 3-Methoxy-2-butanone and Morpholine | p-TsOH, Toluene | 4-(3-Methoxybut-2-en-2-yl)morpholine | - |

| 2 | 4-(3-Methoxybut-2-en-2-yl)morpholine | CH₂I₂, Zn(Cu), Diethyl ether | 4-(1-(1-Methoxy-1-methylethyl)cyclopropyl)morpholine | - |

| 3 | Intermediate from Step 2 | 1. Aqueous HCl; 2. NH₃, NaBH₃CN | - | This compound |

Ring-opening reactions of activated cyclopropanes provide another synthetic avenue. A plausible precursor for this approach is a cyclopropyl ketone, such as 1-cyclopropyl-1-methoxyethanone. This ketone could potentially be synthesized from the reaction of cyclopropyllithium with a suitable methoxy-substituted ester or Weinreb amide.

The reaction of such a ketone with an amine could, under certain conditions, lead to the formation of an imine followed by rearrangement or, more likely, the ketone could be converted to an oxirane. The subsequent ring-opening of this epoxide with an amine nucleophile would yield a β-amino alcohol. rsc.org Methylation of the hydroxyl group would then furnish the target molecule.

For instance, the reaction of 1-cyclopropyl-1-methoxyethanone with a nitrating agent could potentially yield a nitro-functionalized intermediate, which upon reduction would provide the amine. However, a more controlled approach would involve the formation of an epoxide from the ketone, for example, via the Corey-Chaykovsky reaction, followed by regioselective ring-opening with an amine.

Scheme 3: Synthesis via Ring-Opening of a Cyclopropyl Epoxide

Epoxidation:

Reactant: 1-Cyclopropyl-1-methoxyethene

Conditions: m-CPBA

Product: 2-(1-Methoxyethyl)-2-cyclopropyloxirane

Ring-Opening:

Reactants: 2-(1-Methoxyethyl)-2-cyclopropyloxirane, Ammonia

Conditions: Lewis acid or heat

Product: 1-Cyclopropyl-1-methoxy-2-aminopropan-1-ol

This route, however, does not directly lead to the desired carbon skeleton and is presented as a conceptual possibility for the functionalization of cyclopropyl precursors. A more direct ring-opening strategy that could be envisioned involves the reaction of a suitably substituted cyclopropyl ketone with an amine, potentially leading to a ring-opened imine that could be reduced. rsc.org

Chemo- and Regioselective Synthesis of this compound Precursors

The successful synthesis of this compound is highly dependent on the chemo- and regioselective construction of key precursors. The control of selectivity is paramount in assembling this molecule with multiple functional groups.

One of the primary challenges is the regioselective introduction of the methoxy and amino groups. A strategy could involve starting with a molecule that already contains one of these groups and then selectively introducing the other. For example, the synthesis of an α-methoxy-β-amino ketone would be a valuable intermediate. The synthesis of α-amino ketones is a well-developed field, and methods for the regioselective α-oxygenation of ketones are also known. rsc.orgrsc.org

A potential route to a key precursor, 3-amino-4-methoxy-4-methylpentan-2-one, could involve the following steps:

α-Hydroxylation of 3-Methyl-2-butanone: Using reagents like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Methylation: Protection of the ketone followed by methylation of the hydroxyl group.

α-Amination: Deprotection and subsequent α-amination of the ketone.

Once such a precursor is obtained, the cyclopropyl group could be introduced via a Wittig-type reaction followed by cyclopropanation, or through the addition of a cyclopropyl organometallic reagent to the ketone, followed by manipulation of the resulting alcohol.

The following table summarizes a hypothetical chemo- and regioselective synthesis of a key precursor:

| Step | Starting Material | Reagents/Conditions | Product | Selectivity Aspect |

| 1 | 3-Methyl-2-butanone | 1. LDA, THF, -78 °C; 2. MoOPH | 3-Hydroxy-3-methyl-2-butanone | Regioselective enolate formation and oxidation |

| 2 | 3-Hydroxy-3-methyl-2-butanone | NaH, CH₃I, THF | 3-Methoxy-3-methyl-2-butanone | Chemoselective methylation of the hydroxyl group |

| 3 | 3-Methoxy-3-methyl-2-butanone | 1. LDA, THF, -78 °C; 2. NsONH₂ | 3-Amino-3-methoxy-3-methyl-2-butanone | Regioselective amination of the α-position |

This precursor could then be elaborated to the final product through various synthetic transformations.

Reaction Chemistry and Mechanistic Studies of 3 Cyclopropyl 3 Methoxybutan 2 Amine

Elucidation of Reaction Mechanisms Involving Amine Functionality

The reactivity of the secondary amine in 3-Cyclopropyl-3-methoxybutan-2-amine is a focal point of its chemical behavior. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a range of reactions. However, the steric bulk imposed by the adjacent quaternary center, along with the electronic influences of the cyclopropyl (B3062369) and methoxy (B1213986) groups, modulates this reactivity in complex ways.

Nucleophilic Substitution Reactions

Secondary amines are well-established nucleophiles in substitution reactions. libretexts.orgfiveable.me In the case of this compound, its participation in nucleophilic substitution is plausible, though likely moderated by steric hindrance. The nitrogen atom can attack an electrophilic carbon, displacing a leaving group in a typical SN2 fashion. libretexts.orgucsb.edu However, the bulky environment around the nitrogen, created by the neighboring quaternary carbon with its cyclopropyl and methyl substituents, can impede the approach of the electrophile. msu.edu

This steric hindrance can lead to slower reaction rates compared to less hindered secondary amines. libretexts.org Despite this, under appropriate conditions, such as with highly reactive electrophiles or at elevated temperatures, nucleophilic substitution can proceed. For instance, reaction with simple alkyl halides can lead to the formation of tertiary amines. organic-chemistry.org It is important to note that the direct alkylation of secondary amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, although the steric hindrance in this specific molecule might disfavor this secondary reaction. libretexts.orgyoutube.com

The table below illustrates potential nucleophilic substitution reactions of this compound with various electrophiles.

| Electrophile | Product | Reaction Conditions | Expected Reactivity |

| Methyl Iodide | N-methyl-3-cyclopropyl-3-methoxybutan-2-amine | Standard alkylation conditions | Moderate |

| Benzyl Bromide | N-benzyl-3-cyclopropyl-3-methoxybutan-2-amine | Elevated temperature | Moderate to low |

| Acetyl Chloride | N-(3-cyclopropyl-3-methoxybutan-2-yl)acetamide | Base catalyst | High |

Condensation and Addition Reactions

The amine functionality of this compound can also engage in condensation and addition reactions, particularly with carbonyl compounds. The reaction of a secondary amine with an aldehyde or a ketone typically leads to the formation of an enamine. chemistrysteps.commasterorganicchemistry.com This reaction is generally acid-catalyzed and proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. wikipedia.org

The formation of an enamine from this compound would be subject to the steric constraints around the nitrogen atom. The approach of the amine to the carbonyl carbon could be hindered, potentially requiring more forcing reaction conditions. rsc.org However, once the carbinolamine is formed, the subsequent elimination of water to form the enamine is a common pathway for secondary amines. wikipedia.org

Role of the Cyclopropyl Ring in Modulating Amine Reactivity

The cyclopropyl group, with its unique electronic properties, plays a significant role in modulating the reactivity of the adjacent amine. The strained three-membered ring possesses a degree of π-character in its C-C bonds, allowing it to participate in conjugation. wikipedia.orgstackexchange.com This can influence the electron density on the neighboring nitrogen atom. The cyclopropyl group can act as an electron-donating group through hyperconjugation, which can increase the nucleophilicity of the amine. wikipedia.org

Derivatization Pathways for Advanced Molecular Construction

The amine group in this compound serves as a handle for further molecular modifications, enabling the synthesis of more complex structures. Derivatization through the formation of amides, carbamates, and ethers are common strategies.

Amide and Carbamate Formation

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of amides. masterorganicchemistry.com This is a robust and widely used transformation in organic synthesis. Given the steric hindrance around the amine, the choice of acylating agent and reaction conditions can be crucial. Highly reactive acyl chlorides are often effective, and the reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. masterorganicchemistry.com The synthesis of sterically congested amides can sometimes be challenging, but various methods have been developed to address this. acs.orgnih.govresearchgate.net

Carbamates can be synthesized from this compound through several routes. One common method involves the reaction with a chloroformate. Alternatively, reaction with carbon dioxide can form a carbamic acid intermediate, which can then be alkylated. nih.govuantwerpen.beacs.org The formation of carbamates from sterically hindered amines has been a subject of study, with various protocols developed to facilitate this transformation. nih.govresearchgate.net

The table below summarizes representative derivatization reactions leading to amides and carbamates.

| Reagent | Derivative Type | Product Name |

| Benzoyl Chloride | Amide | N-(3-cyclopropyl-3-methoxybutan-2-yl)benzamide |

| Acetic Anhydride | Amide | N-(3-cyclopropyl-3-methoxybutan-2-yl)acetamide |

| Ethyl Chloroformate | Carbamate | Ethyl (3-cyclopropyl-3-methoxybutan-2-yl)carbamate |

| Di-tert-butyl dicarbonate | Carbamate | tert-butyl (3-cyclopropyl-3-methoxybutan-2-yl)carbamate |

Formation of Ethers and Related Oxygenated Derivatives

While the direct formation of an ether from a secondary amine is not a standard transformation, derivatization pathways can lead to molecules containing both the amine and a newly formed ether linkage. One approach involves the N-alkylation of the amine with a reagent that also contains a protected hydroxyl group. organic-chemistry.orgnih.govacs.org Subsequent deprotection and etherification of this hydroxyl group would yield the desired ether derivative. Another strategy could involve reactions with epoxides, where the amine acts as a nucleophile to open the epoxide ring, resulting in a β-amino alcohol. d-nb.info This alcohol could then be converted to an ether. msu.eduresearchgate.net

Advanced Spectroscopic and Computational Characterization of 3 Cyclopropyl 3 Methoxybutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Cyclopropyl-3-methoxybutan-2-amine, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals, as well as insights into its conformation and stereochemistry.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is the foundation of structural characterization. jove.com This is achieved through a suite of two-dimensional NMR experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network within the molecule, identifying adjacent protons. For instance, the methine proton of the aminobutane backbone would show a correlation to the methyl protons and the protons of the cyclopropyl (B3062369) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the methoxy (B1213986) group would show a correlation to the quaternary carbon to which it is attached. mdpi.com

Based on known chemical shift ranges for similar structural motifs, the following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound. acdlabs.comlookchem.comresearchgate.netoregonstate.edu

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Justification |

| Cyclopropyl CH₂ | 0.2 - 0.8 | 5 - 15 | Highly shielded environment due to ring strain. researchgate.net |

| Cyclopropyl CH | 0.5 - 1.2 | 10 - 25 | Methine proton of the cyclopropyl group. |

| Butane (B89635) CH₃ | 0.9 - 1.5 | 15 - 25 | Methyl group adjacent to a chiral center. |

| Butane CH | 2.5 - 3.5 | 50 - 60 | Methine proton adjacent to the amine group. |

| Methoxy CH₃ | 3.0 - 3.8 | 50 - 60 | Protons on the carbon adjacent to the oxygen atom. acdlabs.com |

| Quaternary C | - | 70 - 85 | Carbon atom bonded to the cyclopropyl, methoxy, and two other carbon atoms. |

| Amine NH₂ | 1.0 - 3.0 (broad) | - | Chemical shift and peak shape are dependent on solvent and concentration. |

The rotational freedom around the single bonds in this compound can lead to various stable conformations. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the spatial proximity of protons, which is essential for determining the preferred conformation(s) in solution. For instance, NOE correlations between the methoxy protons and specific protons on the cyclopropyl ring or the butane backbone would indicate their relative orientation in the dominant conformer. nih.govresearchgate.net

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. nih.govacs.orgresearchgate.netnih.gov Upon addition of a chiral auxiliary, the enantiomers are converted into a pair of diastereomers, which will exhibit separate signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

The fragmentation of the molecular ion in the mass spectrometer would be expected to follow predictable pathways based on the functional groups present. miamioh.edulibretexts.orgwikipedia.orglibretexts.orgblogspot.comyoutube.com The primary amine and the ether linkage will direct the fragmentation.

Expected Fragmentation Pathways:

Alpha-cleavage: The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. jove.comlibretexts.orgyoutube.com This would result in the formation of a stable iminium ion.

Loss of a methoxy group: Cleavage of the C-O bond can lead to the loss of a methoxy radical.

Loss of a cyclopropyl group: The cyclopropyl ring can also be lost as a radical.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]+ | C₈H₁₇NO | Molecular Ion |

| [M-15]+ | C₇H₁₄NO | Loss of a methyl radical (CH₃) |

| [M-31]+ | C₇H₁₄N | Loss of a methoxy radical (OCH₃) |

| [M-41]+ | C₅H₁₂NO | Loss of a cyclopropyl radical (C₃H₅) |

| 44 | C₂H₆N | Alpha-cleavage product [CH(NH₂)CH₃]+ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. iitm.ac.inksu.edu.sa

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-H bonds of the aliphatic and cyclopropyl groups. orgchemboulder.comlibretexts.orgaip.org

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. ias.ac.innih.govpreprints.org

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 (two bands, medium) | 3300-3500 (weak) | Asymmetric and symmetric stretching orgchemboulder.comlibretexts.org |

| N-H (Amine) | 1590-1650 (medium) | 1590-1650 (weak) | Scissoring (bending) orgchemboulder.com |

| C-H (Alkyl) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C-H (Cyclopropyl) | ~3050 (medium) | ~3050 (medium) | Stretching |

| C-O (Ether) | 1070-1150 (strong) | 1070-1150 (weak) | Stretching iitm.ac.in |

| C-N (Amine) | 1020-1250 (medium-weak) | 1020-1250 (medium) | Stretching orgchemboulder.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography would provide the most definitive structural information. researchgate.netwikipedia.org This technique would allow for the unambiguous determination of the absolute stereochemistry of the chiral center and provide precise measurements of bond lengths, bond angles, and torsional angles in the solid state. This information would be invaluable for understanding the molecule's three-dimensional structure and intermolecular interactions. nih.gov

No Publicly Available Research Found for "this compound"

Despite a thorough investigation into scientific databases and academic journals, no publicly available literature was identified that focuses on the theoretical and computational chemistry of this particular molecule. Specifically, there is an absence of published studies detailing:

Density Functional Theory (DFT) Calculations: No research was found that explored the electronic structure and properties of this compound using DFT methods.

Molecular Dynamics Simulations: There are no available simulations that investigate the conformational landscape of this compound.

Reaction Pathway Prediction: Information regarding the prediction of reaction pathways and transition state analysis for this molecule is not present in the accessible scientific literature.

Spectroscopic Parameter Prediction: There are no studies that predict or validate the spectroscopic parameters of this compound.

Consequently, it is not possible to generate an article with the requested detailed research findings and data tables for the specified sections and subsections. The scientific community has not published research that would provide the necessary data to fulfill the user's request for an in-depth analysis of this specific compound.

Applications of 3 Cyclopropyl 3 Methoxybutan 2 Amine As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The intricate structure of 3-Cyclopropyl-3-methoxybutan-2-amine makes it a potentially valuable precursor in the synthesis of complex organic molecules, particularly those with pharmaceutical or biological activity. The primary amine group serves as a key handle for a variety of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. These reactions would allow for the incorporation of the cyclopropyl-methoxybutyl fragment into larger molecular scaffolds.

The presence of a cyclopropyl (B3062369) ring is of particular interest. This strained three-membered ring can participate in unique chemical transformations, such as ring-opening reactions under specific conditions, to generate more complex carbocyclic or heterocyclic systems. Furthermore, the cyclopropyl group can impart specific conformational constraints and metabolic stability to a target molecule, which are desirable properties in drug discovery.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reagent/Catalyst | Potential Product |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., DCC, HATU) | N-(3-Cyclopropyl-3-methoxybutan-2-yl)amide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-cyclopropyl-3-methoxybutan-2-amine |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-cyclopropyl-3-methoxybutan-2-amine |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-(3-Cyclopropyl-3-methoxybutan-2-yl)sulfonamide |

Role in Chiral Pool Synthesis and Asymmetric Induction

This compound possesses a stereocenter at the carbon atom bearing the amine group. If this compound can be resolved into its individual enantiomers, it could serve as a valuable chiral building block in "chiral pool synthesis." This strategy utilizes readily available enantiopure starting materials to construct complex chiral molecules without the need for asymmetric catalysis in every step.

The chiral amine functionality could also be employed as a chiral auxiliary or a controller group in asymmetric synthesis. When temporarily attached to a prochiral substrate, the stereocenter of the amine could direct the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high enantioselectivity. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled. The steric bulk of the adjacent cyclopropyl and methoxy-bearing quaternary carbon could enhance the facial bias during such asymmetric transformations.

Contributions to the Development of Novel Methodologies in Organic Synthesis

The unique structural combination within this compound could inspire the development of novel synthetic methodologies. For instance, the proximity of the amine and the cyclopropyl group might enable unique intramolecular reactions, such as cyclizations or rearrangements, leading to the formation of novel heterocyclic or carbocyclic frameworks.

Furthermore, the development of efficient and stereoselective methods for the synthesis of this compound itself could be a driving force for methodological innovation. The creation of the quaternary stereocenter adjacent to the amine-bearing carbon presents a significant synthetic challenge, and new strategies to address this could have broader applications in organic synthesis.

Potential in Specialty Chemical and Material Science Applications

Beyond its potential in fine chemical synthesis, the properties of this compound could be of interest in the fields of specialty chemicals and material science. The amine group provides a site for polymerization or for grafting onto surfaces, potentially modifying the properties of polymers or materials. The cyclopropyl group could enhance thermal stability or introduce specific packing arrangements in the solid state.

For example, its incorporation into polymer backbones could lead to materials with unique physical and mechanical properties. As a surface modifier, it could alter the hydrophobicity or chemical reactivity of a material. While speculative, the distinct structural features of this compound warrant exploration in these applied chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclopropyl-3-methoxybutan-2-amine, and how are reaction conditions optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between cyclopropylamine derivatives and methoxy-containing electrophiles (e.g., methoxyalkyl halides). Key steps include:

- Reagent selection : Use a tertiary amine base (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity .

- Solvent choice : Dry acetonitrile or tetrahydrofuran (THF) minimizes side reactions .

- Process optimization : Continuous flow reactors improve mixing and heat transfer, ensuring consistent yields (>80%) .

- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural elucidation :

- NMR spectroscopy : 1H NMR identifies protons on the cyclopropane ring (δ 0.5–1.5 ppm) and methoxy group (δ ~3.3 ppm). 13C NMR confirms quaternary carbons in the cyclopropane ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 156.1384) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Q. How is the compound screened for initial biological activity in medicinal chemistry studies?

- In vitro assays :

- Target binding : Radioligand displacement assays (e.g., for GPCRs or monoamine transporters) quantify affinity (IC50 values) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells assess safety profiles (CC50 > 100 µM preferred) .

- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) during structural elucidation be resolved?

- Troubleshooting steps :

- Byproduct analysis : Check for unreacted starting materials or hydrolysis products (e.g., free cyclopropanamine) using GC-MS .

- Stereochemical considerations : Employ 2D NMR (COSY, NOESY) to distinguish diastereomers or enantiomers .

- Alternative characterization : X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

- Chiral catalysts : Use palladium complexes with BINAP ligands for Suzuki coupling steps (≥90% enantiomeric excess) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance chiral induction .

- Analytical validation : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers and quantify purity .

Q. How do electronic effects of substituents (e.g., methoxy vs. ethoxy) influence the compound’s reactivity in further derivatization?

- Mechanistic insights :

- Electron-donating groups (e.g., methoxy) : Stabilize carbocation intermediates in SN1 reactions, favoring alkylation at the amine .

- Steric effects : Bulky cyclopropane rings may hinder nucleophilic attack, requiring elevated temperatures (80–100°C) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

- Case study : If IC50 values vary between radioligand binding and functional assays (e.g., cAMP accumulation):

- Assay conditions : Adjust buffer pH, ion concentrations, or incubation time to standardize protocols .

- Receptor reserve effects : Use partial vs. full agonist models to interpret efficacy differences .

- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.